![molecular formula C13H12F3N3 B6457460 6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine CAS No. 2548991-26-8](/img/structure/B6457460.png)
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine, or DFMP-2MPA, is a novel small molecule developed for its potential use in scientific research. It has been studied for its biochemical and physiological effects, and its potential applications in various areas of scientific research. In
Scientific Research Applications
DFMP-2MPA has potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. It has also been studied as a potential inhibitor of the enzyme protein kinase A (PKA), which is involved in the regulation of cell growth and differentiation. Furthermore, DFMP-2MPA has been studied for its potential to modulate the activity of serotonin receptors.
Mechanism of Action
DFMP-2MPA is thought to act as an inhibitor of PDE4 and PKA enzymes, which are involved in the regulation of inflammation and immune responses, as well as cell growth and differentiation. It is also thought to modulate the activity of serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
DFMP-2MPA has been studied for its potential effects on inflammation and immune responses, cell growth and differentiation, and modulation of serotonin receptors. In preclinical studies, it has been found to reduce inflammation and modulate immune responses in animal models. It has also been found to modulate cell growth and differentiation, as well as modulate serotonin receptors.
Advantages and Limitations for Lab Experiments
DFMP-2MPA has several advantages for use in scientific research. It is a small molecule, making it easy to synthesize and handle. It is also highly soluble in aqueous solutions, making it easy to work with in laboratory experiments. Additionally, it has been found to have a high affinity for PDE4 and PKA enzymes, as well as serotonin receptors, making it a potential target for further research.
The main limitation for using DFMP-2MPA in laboratory experiments is its potential toxicity. It has been found to be toxic in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, so further research is needed to determine how it is metabolized and how it affects the body.
Future Directions
DFMP-2MPA has potential applications in a variety of scientific research areas. Further research is needed to determine its safety and efficacy in humans, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to explore its potential applications in cancer research, neurological disorders, and other areas of research. Additionally, further research is needed to explore its potential as an anti-inflammatory and immunomodulatory agent. Finally, further research is needed to explore its potential as a novel therapeutic agent for various diseases and conditions.
Synthesis Methods
DFMP-2MPA can be synthesized by reacting 5-fluoro-2-methylphenylboronic acid with 6-difluoromethyl-2-methylpyrimidine in the presence of a palladium catalyst. The reaction is carried out in an aqueous solution of acetic acid and isomerization is achieved by treating the reaction mixture with aqueous sodium hydroxide.
properties
IUPAC Name |
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-7-3-4-9(14)5-10(7)19-12-6-11(13(15)16)17-8(2)18-12/h3-6,13H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGMVKBGUZPELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=NC(=NC(=C2)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine |
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